6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine
Overview
Description
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine: is a chemical compound with the molecular formula C10H9ClN4 and a molecular weight of 220.66 g/mol . This compound is characterized by the presence of a chloro group attached to the pyrazine ring and a pyridin-3-ylmethyl group attached to the nitrogen atom of the pyrazine ring . It is primarily used in research and industrial applications .
Scientific Research Applications
Chemistry:
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is used as a building block in the synthesis of more complex organic molecules . It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology:
In biological research, this compound is used to study the interactions of pyrazine derivatives with biological targets . It is also employed in the development of potential therapeutic agents .
Medicine:
It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals . It is also utilized in the synthesis of specialty chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction Steps:
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Mechanism of Action
The mechanism of action of 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine
- 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine
- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-3-amine
Comparison:
- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine is unique due to the position of the pyridin-3-ylmethyl group on the pyrazine ring . This structural feature can influence its reactivity and interaction with biological targets .
- 6-chloro-N-(pyridin-2-ylmethyl)pyrazin-2-amine and 6-chloro-N-(pyridin-4-ylmethyl)pyrazin-2-amine have the pyridinylmethyl group attached at different positions, which can lead to variations in their chemical and biological properties .
- 6-chloro-N-(pyridin-3-ylmethyl)pyrazin-3-amine differs in the position of the chloro group, which can affect its reactivity and potential applications .
Properties
IUPAC Name |
6-chloro-N-(pyridin-3-ylmethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-9-6-13-7-10(15-9)14-5-8-2-1-3-12-4-8/h1-4,6-7H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCQTMUXKDCUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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